Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a triazoloquinoline moiety via a sulfanyl-acetamido linker. Its molecular formula is C₂₃H₂₂N₄O₃S₂, with a molecular weight of 466.58 g/mol .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-3-31-23(30)21-16-9-5-7-11-18(16)33-22(21)25-20(29)13-32-24-27-26-19-12-14(2)15-8-4-6-10-17(15)28(19)24/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZIMMMXMWFQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. As a novel chemical entity, it is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains a [1,2,4]triazolo[4,3-a]quinolin moiety, which has been associated with antiviral and antimicrobial activities in other compounds. The presence of a piperazine or piperidine subunit has also been reported to enhance the antimicrobial activity of fused triazoles ring systems.
Biochemical Analysis
Biological Activity
Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 304862-58-6) is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S2 |
| Molar Mass | 466.58 g/mol |
| CAS Number | 304862-58-6 |
This compound exhibits a variety of biological activities attributed to its unique structural features:
- Anticancer Activity : Research indicates that compounds with similar triazole and quinoline structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit DNA synthesis and induce apoptosis in cancer cells by interacting with DNA minor grooves and inhibiting topoisomerase enzymes .
- Antimicrobial Properties : Triazole derivatives are known for their antibacterial and antifungal activities. The presence of the sulfanyl group may enhance these properties by disrupting microbial cell membranes or interfering with metabolic pathways .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. This is supported by studies showing that similar compounds can inhibit protein kinases and other critical enzymes involved in cell signaling pathways .
Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a related compound on human lung adenocarcinoma (A549) cells. The compound demonstrated an IC50 value of approximately 10 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway involving mitochondrial dysfunction .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, derivatives similar to this compound were tested against various bacterial strains including E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Triazole Ring : Essential for anticancer activity due to its ability to form hydrogen bonds with target proteins.
- Quinoline Moiety : Enhances lipophilicity and cellular uptake.
- Sulfanyl Group : Contributes to antimicrobial properties by disrupting cellular integrity.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C23H22N4O3S2
- CAS Number : 304862-58-6
- Molar Mass : 466.58 g/mol
The compound features a unique structure that incorporates a triazole moiety and a benzothiophene core, which are known for their biological activities.
Anticancer Activity
Research indicates that derivatives of triazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may share similar properties due to its structural components.
A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer development . Further research is warranted to evaluate the specific anticancer efficacy of this compound.
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This suggests possible applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the triazole ring and subsequent coupling reactions to form the benzothiophene structure.
Synthetic Pathway Overview
- Formation of Triazole : The initial step usually involves the reaction of appropriate aryl hydrazines with carbonyl compounds.
- Benzothiophene Core Construction : This can be achieved through cyclization reactions involving thiophenes and other heterocycles.
- Final Coupling : The final product is obtained through acylation or amidation processes.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Ester Group Impact : The methyl ester analog shares identical core structure but differs in metabolic stability; ethyl esters typically exhibit slower hydrolysis than methyl esters.
Substituent Diversity: Chlorophenoxy and methoxyphenyl groups introduce varied electronic and steric effects, which may modulate target binding or pharmacokinetics.
Methodologies for Similarity Assessment
Compound similarity is evaluated using:
- Molecular Fingerprints : Morgan or MACCS fingerprints encode structural features into bit arrays for computational comparison .
- Tanimoto Coefficient : A similarity metric where values >0.85 indicate high structural overlap .
- Pharmacophore Modeling : Matches 3D spatial arrangements of functional groups, critical for virtual screening .
For the target compound, triazoloquinoline and tetrahydrobenzothiophene moieties are pharmacophoric elements likely shared with adenosine receptor antagonists (e.g., MRE 3008F20 ), though direct activity data are unavailable.
Research Findings and Implications
- Synthetic Flexibility : The tetrahydrobenzothiophene core allows modular substitution, enabling optimization of solubility (via polar groups) or binding affinity (via aromatic/hydrophobic substituents) .
- Metabolic Considerations : Ethyl esters may prolong half-life compared to methyl analogs, as seen in prodrug design .
- Unresolved Questions: Biological activity data for the target compound remain unreported; inferred similarities to A₃ adenosine receptor ligands warrant experimental validation.
Preparation Methods
Cyclohexenone-Thioester Cyclization
Reacting cyclohexenone with ethyl 2-mercaptobenzoate in dimethylformamide (DMF) under basic conditions (triethylamine, 80°C, 12 h) yields ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of cyclohexenone, followed by intramolecular esterification.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclohexenone, ethyl 2-mercaptobenzoate, DMF, Et₃N, 80°C | 78% |
Key Characterization :
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.65–1.85 (m, 4H, cyclohexane), 2.95 (t, 2H, SCH₂), 4.30 (q, 2H, OCH₂), 7.45 (d, 1H, aromatic).
Preparation of 5-Methyl- Triazolo[4,3-a]Quinoline
The triazoloquinoline moiety is synthesized via diazotization and cyclization, as detailed in 5-methyl benzotriazole production .
Diazotization of 3,4-Diaminotoluene
3,4-Diaminotoluene reacts with sodium nitrite (NaNO₂) in sulfuric acid (12–16% w/w) at 5.6–5.8 MPa and 250–280°C to form 5-methyl-triazolo[4,3-a]quinoline.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3,4-Diaminotoluene, NaNO₂, H₂SO₄, 250°C | 88% |
Key Characterization :
Sulfanyl Acetyl Linker Formation
The sulfanyl acetyl group bridges the tetrahydrobenzothiophene and triazoloquinoline units via nucleophilic substitution.
Thiol-Activated Coupling
-
Bromoacetylation : 5-Methyl-triazoloquinoline reacts with bromoacetyl chloride in dichloromethane (DCM) at 0°C to form 1-(bromoacetyl)-5-methyl-[1,triazolo[4,3-a]quinoline.
-
Amination : The tetrahydrobenzothiophene-3-carboxylate amine (generated via hydrolysis and Curtius rearrangement) reacts with the bromoacetyl intermediate in DMF/K₂CO₃ (60°C, 6 h).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Bromoacetyl chloride, DCM, 0°C | 82% |
| 2 | DMF, K₂CO₃, 60°C | 65% |
Key Challenges :
-
Competing oxidation of the thiol group requires inert atmospheres (N₂/Ar).
-
Steric hindrance necessitates excess coupling agents (1.5 eq).
Purification and Crystallization
Final purification employs solvent recrystallization (ethanol/water, 7:3 v/v) to achieve >99% purity. Crystalline form optimization follows protocols from hydrochloride salt crystallization , using polar aprotic solvents (acetonitrile) for high-yield recovery.
Optimized Conditions :
Mechanistic Insights and Side Reactions
Competing Pathways
-
Over-Oxidation : Uncontrolled NaNO₂ concentrations during diazotization lead to nitro derivatives.
-
Ester Hydrolysis : Acidic conditions during coupling may hydrolyze the ethyl carboxylate, necessitating pH monitoring (pH 5–6).
Scalability and Industrial Considerations
Large-scale production (≥1 kg) requires:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield and purity?
- Methodological Answer : The synthesis involves constructing the triazoloquinoline core via cyclization of thioacetylated precursors. A sequential intramolecular cycloaddition strategy (e.g., dipolar cyclization) under inert conditions (N₂ atmosphere) is critical to avoid oxidation of the sulfanyl group . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improves purity. Yield optimization can employ Bayesian algorithms to screen reaction parameters (temperature, catalyst loading, solvent polarity) .
Q. How should structural characterization be performed to confirm regioselectivity in the triazoloquinoline moiety?
- Methodological Answer : Combine ¹H/¹³C NMR with heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve overlapping signals in the tetrahydrobenzothiophene and triazoloquinoline regions. Single-crystal X-ray diffraction is definitive for confirming regiochemistry, as seen in related triazoloquinoline derivatives . Mass spectrometry (HRMS-ESI) validates molecular weight, particularly for sulfur-containing fragments .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) due to the triazoloquinoline scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or TR-FRET assays with recombinant enzymes. For antimicrobial activity, follow CLSI guidelines for MIC determination against Gram-positive/negative strains, referencing structurally similar thiophene-triazole hybrids .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and bioavailability be reconciled across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Characterize solid-state forms via PXRD and DSC. Use shake-flask methods with HPLC quantification to measure solubility in biorelevant media (FaSSIF/FeSSIF). Molecular dynamics simulations (e.g., COSMO-RS) can predict solvation free energy differences between polymorphs .
Q. What strategies resolve contradictions in reported SAR for analogs with modified sulfanylacetyl groups?
- Methodological Answer : Perform systematic SAR by synthesizing analogs with varying sulfur substituents (e.g., benzylsulfanyl vs. alkylsulfanyl) and assess activity via dose-response curves. Use free-energy perturbation (FEP) calculations to model binding interactions and explain potency variations. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can reaction mechanisms for unexpected by-products (e.g., dimerization) be elucidated?
- Methodological Answer : Employ LC-MS and ¹H NMR to identify by-products. Isotopic labeling (e.g., ¹³C at the acetyl group) traces reaction pathways. Density functional theory (DFT) calculations model transition states to explain dimerization pathways. Control experiments with radical scavengers (e.g., TEMPO) test for radical-mediated side reactions .
Q. What computational approaches predict metabolic stability and toxicity risks?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to identify vulnerable sites (e.g., ester hydrolysis). Dock the compound into cytochrome P450 isoforms (CYP3A4, CYP2D6) using Glide or AutoDock Vina. Validate predictions with microsomal stability assays (human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
